molecular formula C23H28FN3O4S B11125191 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone

Cat. No.: B11125191
M. Wt: 461.6 g/mol
InChI Key: AWBKBRIEDVVSJN-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrrolidine, and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in receptor binding studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperazine Derivative:

    • Starting with 2-fluoroaniline, it undergoes a nucleophilic substitution reaction with piperazine to form 1-(2-fluorophenyl)piperazine.
    • Reaction conditions: Typically carried out in a solvent like ethanol or methanol at elevated temperatures.
  • Synthesis of the Phenoxyethanone Intermediate:

    • 2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenol is synthesized through sulfonation and subsequent nucleophilic substitution reactions.
    • This intermediate is then reacted with 2-chloroethanone to form the phenoxyethanone derivative.
  • Coupling Reaction:

    • The final step involves coupling the piperazine derivative with the phenoxyethanone intermediate under basic conditions to yield the target compound.
    • Reaction conditions: This step is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential as a receptor ligand in neurotransmitter studies, particularly in the central nervous system.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific binding properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. The pathways involved include:

    Binding to Serotonin Receptors: The compound may act as an agonist or antagonist at serotonin receptors, affecting mood and behavior.

    Interaction with Dopamine Receptors: It may also interact with dopamine receptors, influencing motor control and reward pathways.

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone can be compared with other compounds that have similar structural features or pharmacological properties:

    1-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the phenoxyethanone moiety, making it less complex.

    2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenol: Contains the pyrrolidinylsulfonyl group but lacks the piperazine and fluorophenyl groups, resulting in different pharmacological properties.

    Fluoxetine: A well-known antidepressant that also contains a fluorophenyl group but differs significantly in its overall structure and mechanism of action.

Properties

Molecular Formula

C23H28FN3O4S

Molecular Weight

461.6 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone

InChI

InChI=1S/C23H28FN3O4S/c1-18-16-19(32(29,30)27-10-4-5-11-27)8-9-22(18)31-17-23(28)26-14-12-25(13-15-26)21-7-3-2-6-20(21)24/h2-3,6-9,16H,4-5,10-15,17H2,1H3

InChI Key

AWBKBRIEDVVSJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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